1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is an organic compound that features a cyclopentyl group, a hydroxy-substituted tetrahydronaphthalene moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, can be synthesized through the hydrogenation of 2-naphthol under specific conditions.
Urea Formation: The intermediate is then reacted with cyclopentyl isocyanate in the presence of a suitable catalyst to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the synthesis of the tetrahydronaphthalene intermediate and continuous flow reactors for the urea formation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-keto-1,2,3,4-tetrahydronaphthalene derivatives.
Reduction: Formation of cyclopentyl-aminomethyl-tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It can be used in studies investigating the interaction of urea derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea linkage can interact with enzymes or receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-(phenylmethyl)urea
- 1-Cyclopentyl-3-(2-hydroxyethyl)urea
- 1-Cyclopentyl-3-(2-methylnaphthalen-1-yl)methyl)urea
Uniqueness
1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to the presence of the hydroxy-substituted tetrahydronaphthalene moiety, which imparts specific chemical reactivity and potential biological activity not found in the other similar compounds listed above.
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(19-15-7-3-4-8-15)18-12-17(21)10-9-13-5-1-2-6-14(13)11-17/h1-2,5-6,15,21H,3-4,7-12H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQKFQMSPBBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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